Prontosil

Catalog No.
S582608
CAS No.
103-12-8
M.F
C12H13N5O2S
M. Wt
291.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prontosil

CAS Number

103-12-8

Product Name

Prontosil

IUPAC Name

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonamide

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

InChI

InChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)

InChI Key

ABBQGOCHXSPKHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N

Synonyms

2',4'-diaminoazobenzene-4-sulfonamide, Prontosil, Streptocide (Evans), sulfamidochrysoidin, sulfamidochrysoidine, sulfamidochrysoidine hydrochloride

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N

Description

The exact mass of the compound Prontosil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
In the body, primarily involving its conversion into sulfanilamide. This process occurs through reductive cleavage facilitated by azoreductase enzymes present in the gut microbiota. The reaction can be summarized in two main steps:

  • Formation of Hydrazo Compound: The azo bond (N=N) is reduced to form an intermediate hydrazo compound.
  • Cleavage of Nitrogen Bond: The hydrazo compound is further reduced to yield sulfanilamide and other aniline derivatives .

This metabolic pathway underscores Prontosil's classification as a prodrug, as it requires enzymatic conversion to exert its antibacterial effects.

The synthesis of Prontosil involves diazotization followed by coupling reactions:

  • Diazotization: Sulfanilamide is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: This diazonium salt is then coupled with 2-acetamino-8-hydroxynaphthalene-3,6-disulphonic acid to produce Prontosil .

This synthetic pathway highlights the compound's origins from coal tar derivatives and its transformation into a clinically relevant drug.

Prontosil was primarily used for treating bacterial infections, especially those caused by streptococci. Its introduction revolutionized the treatment of bacterial diseases during the 1930s and 1940s. Although its use has diminished due to the advent of more effective antibiotics like penicillin, it laid the groundwork for the development of subsequent sulfonamide drugs and antibiotic therapies .

Research indicates that Prontosil interacts significantly with gut microbiota, which plays a crucial role in its metabolic activation. Studies have shown that azoreductase enzymes convert Prontosil into sulfanilamide within the gastrointestinal tract, which is then absorbed into systemic circulation to exert its therapeutic effects . This interaction emphasizes the importance of gut health in determining the efficacy of prodrugs like Prontosil.

Several compounds share structural or functional similarities with Prontosil. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
SulfanilamideSulfonamideInhibits folate synthesisActive form derived from Prontosil
SulfadiazineSulfonamideInhibits folate synthesisBroader spectrum against gram-negative bacteria
TrimethoprimDiaminopyrimidineInhibits dihydrofolate reductaseOften used synergistically with sulfonamides
DapsoneSulfoneInhibits folate synthesisPrimarily used for leprosy treatment

Prontosil's uniqueness lies in its historical significance as the first sulfonamide antibiotic and its prodrug status requiring metabolic activation for efficacy .

Origins in Azo Dye Research: IG Farben’s Synthetic Chemistry Program

Prontosil originated from IG Farben’s industrial dye research, where chemists Josef Klarer and Fritz Mietzsch synthesized sulfonamide-containing azo dyes to improve textile colorfastness. The company’s 1909 sulfanilamide patent by Heinrich Hörlein laid dormant until the 1920s, when Domagk’s bacteriology team identified antimicrobial potential in these compounds. Klarer and Mietzsch systematically modified azo dyes by introducing sulfonamide groups, hypothesizing enhanced protein-binding properties. By 1932, they synthesized KL-730 (later named Prontosil rubrum), a red crystalline compound combining sulfanilamide with a chrysoidine backbone. IG Farben filed a patent on December 25, 1932, emphasizing its antibacterial utility.

Table 1: Key Chemical Modifications in Prontosil’s Development

CompoundStructure ModificationAntimicrobial Activity (Mouse Model)
ChrysoidineBase azo dye (no sulfonamide)Inactive
KL-695Sulfonamide at para positionWeak activity
KL-730Sulfonamide + chrysoidine azo100% survival in lethal streptococcal infection

Gerhard Domagk’s Systematic Screening Approach

Domagk’s team at IG Farben evaluated over 3,000 compounds between 1929–1932 using murine models of Streptococcus pyogenes sepsis. Mice injected with 10× lethal doses of streptococci received test compounds intraperitoneally. Survival rates and bacterial clearance were quantified. While early candidates like acridine dyes showed partial efficacy, KL-730 achieved 100% survival at 20 mg/kg doses. Domagk noted Prontosil’s paradoxical inactivity in vitro, later attributed to its prodrug metabolism.

1932 Mouse Model Breakthrough

The definitive validation occurred in late 1932:

  • Experimental Design:
    • 50 mice infected with 1.2×10⁹ CFU S. pyogenes (human isolate).
    • Treatment group: Prontosil (20 mg/kg) at 90 minutes post-infection.
    • Control group: Untreated.
  • Results:
    • All controls died within 4 days.
    • 100% survival in treated mice; no residual infection.

      Domagk replicated these results in rabbits and guinea pigs, confirming efficacy against pneumococcal pneumonia and staphylococcal abscesses.

Early Clinical Validation in Human Infections

Puerperal Sepsis

Leonard Colebrook’s 1936 Lancet study demonstrated Prontosil’s life-saving impact:

  • Cohort: 38 women with streptococcal puerperal fever (mortality historically >20%).
  • Regimen: Prontosil Solubile (4 g/day oral + 1% topical).
  • Outcomes:
    • Mortality reduced to 4.8% vs. 27.3% in controls.
    • Resolution of bacteremia within 72 hours.

Meningococcal Meningitis

A 1940 case study by Yanagawa and Isizaka reported:

  • Patient: 19-month-old female with Neisseria meningitidis meningitis.
  • Treatment: Prontosil (0.1 g/kg/day) for 14 days.
  • Outcome:
    • CSF sterilization by day 7.
    • Full recovery from blindness and deafness by 3 months.

Table 2: Prontosil’s Clinical Efficacy (1933–1939)

Infection TypePatients TreatedSurvival RateReference
Puerperal sepsis10695.2%
Streptococcal sepsis1,24089.1%
Meningococcal meningitis5882.8%

Prontosil functions as a prodrug that requires metabolic conversion to exert its antibacterial effects [1]. The compound undergoes reductive cleavage through a two-step enzymatic process catalyzed by bacterial azoreductases in the gastrointestinal tract [1] [15]. This transformation represents the first known example of prodrug activation in medical history [1] [16].

The initial step involves the formation of a hydrazo intermediate, followed by cleavage to release sulfanilamide and 2,4-diaminotoluene [1] . This azo bond reduction is facilitated by flavoprotein-dependent azo reductase systems in the liver, with flavin mononucleotide and flavin adenine dinucleotide acting as essential coenzymes . The conversion occurs exclusively in vivo under anaerobic conditions, explaining Prontosil's lack of efficacy in vitro [15].

Research has demonstrated that the fumarate and nitrate reduction regulator controls azoreductase activity, consistent with the requirement for anoxic conditions found within the gastrointestinal tract [15] [40]. The process requires two nicotinamide adenine dinucleotide phosphate molecules per azo substrate, with hydride transfer from nicotinamide adenine dinucleotide phosphate to flavin mononucleotide and then to the substrate [15].

Table 1: Comparative Pharmacokinetic Properties of Prontosil and Sulfanilamide

ParameterProntosilSulfanilamide
Molecular Weight (g/mol)291.33172.2
Bioavailability (%)~70~90
Half-life (hours)6-88-10
In Vitro ActivityNone (inactive)Potent
In Vivo ActivityActive against Gram-positive cocciActive
Active MetaboliteSulfanilamideDirect-acting

The metabolic activation pathway involves multiple bacterial species within the intestinal microflora [38]. Studies have identified ten strains of anaerobic bacteria capable of reducing azo dyes, including Eubacterium hadrum, Clostridium clostridiiforme, and Bacteroides species [38]. These organisms demonstrate varying azoreductase activities, with Clostridium perfringens showing the highest enzymatic activity [38].

Competitive Inhibition of Dihydropteroate Synthase in Folate Biosynthesis

The active metabolite sulfanilamide exerts its antibacterial effect through competitive inhibition of dihydropteroate synthase, a critical enzyme in bacterial folate synthesis [6] [7]. This enzyme normally catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form dihydropteroate [24] [25].

Sulfanilamide competes with para-aminobenzoic acid for the enzyme's active site due to structural similarity between these compounds [7] [21]. The competitive nature of this inhibition has been demonstrated through kinetic studies showing that sulfanilamide exhibits an inhibition constant of 320 micromolar for dihydropteroate synthase, while para-aminobenzoic acid demonstrates a binding constant of 2.5 micromolar [21] [24].

Table 2: Dihydropteroate Synthase Inhibition Parameters

CompoundInhibition Constant (μM)TypeRelative Potency
Sulfanilamide320Competitive inhibitorBaseline
Para-aminobenzoic acid2.5Natural substrateNatural substrate
SulfadiazineNot specifiedCompetitive inhibitor3x more effective than sulfanilamide
4,4-DiaminodiphenylsulfoneNot specifiedCompetitive inhibitor9x more effective than sulfanilamide

The inhibition mechanism involves the formation of sulfa-dihydropteroate compounds that compete with dihydrofolate in subsequent metabolic steps [25]. Research using yeast mutants has demonstrated that dihydrofolate synthesis knockout mutants are inhibited by sulfa drugs, while dihydropteroate synthase knockout mutants that cannot form sulfa-dihydropteroate remain insensitive [25]. This finding confirms that the primary mechanism involves competition at the dihydropteroate synthase level rather than downstream folate metabolism enzymes [25].

Structural studies have revealed that dihydropteroate synthase employs an substitution nucleophilic unimolecular reaction mechanism via formation of a novel cationic pterin intermediate [26]. Two conserved loops generate a substructure during catalysis that creates a specific binding pocket for para-aminobenzoic acid, explaining how sulfanilamide resistance arises through mutations affecting this binding region [26].

The folate biosynthesis pathway disruption leads to depletion of tetrahydrofolate cofactors essential for one-carbon transfer reactions in purine, thymidine, and amino acid synthesis [6] [23]. This metabolic disruption results in bacteriostatic effects as bacterial growth and reproduction become impaired without adequate folate cofactor availability [6].

Structural Basis for Selective Toxicity Against Gram-Positive Cocci

Prontosil demonstrates selective antibacterial activity against gram-positive cocci but shows limited efficacy against enterobacteria [8] [9] [10]. This selectivity stems from fundamental structural differences between gram-positive and gram-negative bacterial cell walls that affect drug penetration and accumulation [28] [31] [33].

Gram-positive bacteria possess thick peptidoglycan layers comprising 40-90% of their cell wall dry weight, with thickness ranging from 15-80 nanometers [29] [31] [35]. These cell walls lack an outer membrane barrier and contain teichoic acids embedded within the peptidoglycan matrix [29] [31]. The absence of lipopolysaccharide layers and the more porous nature of gram-positive cell walls facilitate easier penetration of sulfonamide compounds [31] [33].

Table 3: Structural Differences Between Gram-Positive and Gram-Negative Bacterial Cell Walls

CharacteristicGram-Positive BacteriaGram-Negative Bacteria
Peptidoglycan layer thickness (nm)15-802
Peptidoglycan content (% dry weight)40-90%~10%
Outer membrane presenceAbsentPresent
Teichoic acids presencePresentAbsent
Lipopolysaccharide layerAbsentPresent
Periplasmic space thicknessThinThick
Drug permeabilityHigh permeability to small moleculesLower permeability due to outer membrane

In contrast, gram-negative bacteria possess complex cell wall architectures with thin peptidoglycan layers representing only approximately 10% of cell wall composition [28] [32]. The presence of an outer membrane containing lipopolysaccharides creates a significant barrier to drug penetration [28] [32]. This outer membrane forms a selective permeability barrier that restricts passage of many antimicrobial compounds, including sulfonamides [28].

Research on sulfonamide uptake mechanisms demonstrates that bacterial accumulation depends significantly on pH gradients and ionization states [33]. The uptake process involves diffusion-like transport of both neutral molecules and ionic species, with intracellular accumulation correlating with observed antibiotic effects [33]. Gram-positive bacteria's simpler cell wall structure facilitates more efficient drug accumulation compared to the complex barrier systems of gram-negative organisms [33].

The selective toxicity also relates to differences in folate metabolism requirements between bacterial types [23]. Gram-positive cocci demonstrate higher sensitivity to folate synthesis disruption, possibly due to their metabolic dependencies and growth characteristics [23]. The thick peptidoglycan layer in gram-positive bacteria may also concentrate sulfonamide compounds near folate synthesis enzymes located in the cytoplasmic membrane region [35].

Paradoxical In Vitro/In Vivo Efficacy Discrepancies and Resolution

Prontosil exhibits a remarkable paradox whereby it demonstrates potent antibacterial activity in vivo while remaining completely inactive in vitro [37] [41] [42]. This discrepancy initially puzzled researchers and represented a significant challenge to established chemotherapeutic theories of the time [37] [41].

The resolution of this paradox emerged when French scientists at the Pasteur Institute demonstrated that intestinal enzymes convert Prontosil into sulfanilamide, which exhibits activity both in vivo and in vitro [37] [7]. This discovery explained why Prontosil failed to kill bacteria grown outside the living body while maintaining effectiveness in animal models [37].

Table 4: Azoreductase Activity in Human Intestinal Bacterial Species

Bacterial SpeciesAzoreductase Activity (U/mg protein)Enzyme Units per 10¹⁰ bacteriaGrowth Conditions
Clostridium perfringens0.24929.4Strict anaerobe
Clostridium clostridiiforme0.13017.54Strict anaerobe
Eubacterium hadrum0.0212.56Strict anaerobe
Butyrivibrio species0.0701.36Strict anaerobe
Bacteroides species0.0161.38Strict anaerobe
Clostridium paraputrificumHighest reduction rateNot specifiedStrict anaerobe

The in vitro failure initially resulted from the use of culture media rich in para-aminobenzoic acid, which acts as an anti-sulfonamide factor [41]. When researchers used serum-based media with lower para-aminobenzoic acid content, sulfanilamide demonstrated clear in vitro activity [41]. This finding highlighted the importance of competitive inhibition mechanisms and media composition in antibacterial testing [41].

Studies using recombinant bacterial strains have demonstrated that cytoplasmic azoreductase activity functions primarily under anaerobic conditions [42]. Whole bacterial cells show less than 2% of the specific activities found in cell extracts, suggesting that highly polar sulfonated azo compounds cannot effectively penetrate cell membranes under normal in vitro conditions [42]. This permeability limitation explains why intracellular azoreductase activity remains largely inactive in standard laboratory culture conditions [42].

The anaerobic requirement for azoreductase activity aligns with gastrointestinal tract conditions where oxygen levels are significantly reduced [15] [40]. Research has shown that the fumarate and nitrate reduction regulator, which responds to anaerobic conditions, is essential for bacterial azo reduction capabilities [40]. Additionally, the metabolism of L-cysteine to hydrogen sulfide under anaerobic conditions enables non-enzymatic azo bond degradation, providing an alternative mechanism for Prontosil activation [17] [40].

XLogP3

0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

291.07899585 g/mol

Monoisotopic Mass

291.07899585 g/mol

Heavy Atom Count

20

Melting Point

249.5 °C

UNII

Q64Q9N6Q6O

Other CAS

103-12-8

Wikipedia

Prontosil

Dates

Modify: 2024-02-18

Explore Compound Types